R(-)-Isoproterenol (+)-bitartrate

β-adrenoceptor binding stereoselectivity radioligand competition

Substituting racemic isoproterenol or alternative salt forms in β-adrenoceptor research introduces significant variability in dose-response relationships. R(-)-Isoproterenol (+)-bitartrate (CAS 54750-10-6) is the pure, biologically active R(-) enantiomer with verified high potency at both β1 and β2 subtypes (Ki ~280 nM). • Eliminates confounding effects of the inactive S(+) isomer present in racemic mixtures, ensuring accurate EC50/Emax determination. • Provides consistent solubility and solution stability vs. hydrochloride salts for reproducible cell-based and ex vivo assays. • Supplied at ≥98% purity with full analytical documentation for assay validation and cross-study comparability.

Molecular Formula C15H23NO9
Molecular Weight 361.34 g/mol
Cat. No. B12061073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-Isoproterenol (+)-bitartrate
Molecular FormulaC15H23NO9
Molecular Weight361.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m00/s1
InChIKeyLBOPECYONBDFEM-RWALOXMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(-)-Isoproterenol (+)-bitartrate: Overview


R(-)-Isoproterenol (+)-bitartrate (CAS 54750-10-6) is the levorotatory enantiomer of isoproterenol formulated as a bitartrate salt, a non-selective β-adrenoceptor agonist with verified high potency at both β1 and β2 receptor subtypes [1]. As a synthetic catecholamine structurally analogous to epinephrine, it serves as a prototypical agonist for Gs protein-coupled receptor signaling, stimulating adenylate cyclase activity and elevating intracellular cyclic AMP (cAMP) levels . The R(-) stereoisomer is the biologically active form, exhibiting substantially greater receptor binding affinity than its S(+) counterpart, a property that critically underpins its use as a reference standard in pharmacological and biochemical assays [2].

Chiral reference-standard workflow
β1/β2 non-selective agonism pathway study
cAMP signaling and adenylate cyclase activation research

R(-)-Isoproterenol (+)-bitartrate: Why Substitution Fails


Interchanging β-adrenoceptor agonists without rigorous stereochemical and salt-form consideration introduces significant experimental variability. R(-)-isoproterenol (+)-bitartrate differs decisively from its racemic mixture, S(+) enantiomer, and alternative salts in key dimensions of receptor binding, functional potency, and practical handling. The racemic mixture contains 50% of the essentially inactive S(+) stereoisomer, which reduces the effective molar potency and can confound dose-response relationships in sensitive assays [1]. Substituting the hydrochloride salt for the bitartrate form may alter solubility profiles and long-term solution stability, impacting reproducibility in cell-based and in vivo studies . Furthermore, relying on alternative β-agonists like dobutamine or procaterol introduces receptor subtype selectivity profiles that fundamentally change the biological readout, making them inappropriate substitutes for studies requiring a balanced, high-potency β1/β2 stimulation [2].

Racemic vs. Single Enantiomer
Racemic isoproterenol contains ~50% lower-affinity S(+) enantiomer, potentially shifting effective concentration and confounding assay potency interpretation.
Salt Form Variability
Hydrochloride salt may differ in solubility and long-term solution stability from the bitartrate form, which is documented to facilitate consistent in vitro use.
Receptor Selectivity Mismatch
β2-selective (procaterol) or partial agonists (dobutamine) introduce distinct receptor subtype profiles, altering the balanced β1/β2 activation critical for reference-standard studies.

R(-)-Isoproterenol (+)-bitartrate: Comparative Potency


R(-) vs. S(+) Enantiomer Binding Affinity

In a direct radioligand competition binding assay using [125I]-iodocyanopindolol ([125I]-CYP) on wild-type β-adrenoceptors, the R(-) enantiomer of isoproterenol exhibited a binding affinity (Ki) of 280 ± 76 nM. The S(+) enantiomer, under identical experimental conditions, displayed a Ki of 10,600 ± 2,390 nM, representing a 38-fold reduction in affinity [1]. In a separate study using β2-adrenoceptors from rat pituitary gland, the potency ratio of R(-) to S(+) was found to be 70- to 400-fold, further substantiating the profound stereochemical dependency of receptor engagement [2].

R(-) vs S(+) Binding Affinity
Head-to-head
R(-) Ki 280 ± 76 nM S(+) Ki 10,600 ± 2,390 nM
Enantiomer-dependent receptor engagement
38-fold affinity difference in wild-type β-AR assay
β-adrenoceptor binding stereoselectivity radioligand competition

Bitartrate vs. Hydrochloride Salt Handling

The bitartrate salt of R(-)-isoproterenol is documented to provide superior solubility and stability profiles compared to alternative salt forms, directly impacting its utility in aqueous biological assays. Vendor technical specifications indicate that the bitartrate salt achieves a solubility of ≥50 mg/mL in water, yielding a clear, colorless to faintly yellow solution suitable for direct addition to physiological buffers [1]. This formulation is specifically cited as advantageous in molecular biology for its enhanced stability and solubility, facilitating consistent use across diverse in vitro experimental protocols .

Bitartrate vs HCl Salt Handling
Data to verify
Bitartrate: ≥50 mg/mL in H2O, recommended for molecular biology; HCl: freely soluble but stability not highlighted.
Salt form influences aqueous handling consistency
Vendor datasheet; independent validation advised
salt form solubility stability assay preparation

cAMP Potency vs. Dobutamine

In a controlled study measuring cAMP production in isolated human lymphocytes (a model of β2-adrenoceptor function), R(-)-isoproterenol exhibited an EC50 that was approximately 50-fold lower (i.e., more potent) than that of norepinephrine, and significantly lower than that of dobutamine, dopexamine, and dopamine. Specifically, isoproterenol generated maximal cAMP at concentrations 1/10 to 1/10,000 that of other agonists tested [1]. While a direct EC50 for dobutamine is not provided in this study, the data establish that isoproterenol is the most potent and efficacious direct-acting β2-adrenoceptor agonist in this relevant human cell-based assay.

cAMP Potency vs. Dobutamine
Class-level inference
Isoproterenol EC50 50-fold lower than norepinephrine Dobutamine less potent; partial agonist
Isoproterenol shows higher cAMP production potency in lymphocyte assay
Direct dobutamine EC50 not reported in this study
cAMP accumulation β2-adrenoceptor functional assay potency comparison

Vasorelaxation Potency vs. Procaterol

In isolated human saphenous vein strips, the β2-selective agonist procaterol exhibited a higher potency for inducing relaxation than isoproterenol, with pD2 values of 7.69 and 7.41, respectively [1]. This 1.9-fold difference reflects procaterol's greater selectivity for β2-adrenoceptors. However, in other assays, isoproterenol's balanced β1/β2 agonism yields distinct functional outcomes: in the cat soleus muscle, procaterol increased adenylate cyclase activity to only 77% of the maximal level achieved by isoproterenol, demonstrating its partial agonism in certain tissues [2].

Vasorelaxation vs. Procaterol
Head-to-head
Isoproterenol pD2 7.41 Procaterol pD2 7.69 (1.9× higher)
Procaterol more potent in β2-mediated relaxation; isoproterenol offers balanced β1/β2 full agonism
Partial agonism limits procaterol maximal response in some tissues
β2-adrenoceptor vascular smooth muscle relaxation pD2

Bitartrate vs. HCl for Molecular Biology

The bitartrate salt of R(-)-isoproterenol is explicitly recommended for molecular biology applications due to its enhanced stability and solubility characteristics, which are critical for maintaining consistent concentration and biological activity over time . While the hydrochloride salt is also freely soluble in water, technical documentation from reputable vendors highlights the bitartrate form's advantages in facilitating use across various in vitro experiments, reducing the likelihood of precipitation or degradation that could confound experimental outcomes .

Bitartrate vs HCl for Mol Bio
Data to verify
Bitartrate salt recommended for molecular biology due to enhanced stability and solubility; HCl not specifically highlighted.
Selection of salt form may influence assay reproducibility
Vendor documentation; independent validation advised
salt form selection molecular biology in vitro assay reagent preparation

R(-)-Isoproterenol (+)-bitartrate: Key Applications


β-Adrenoceptor Assay Calibration

Given its defined, high-affinity binding (Ki ~280 nM) and full agonist activity across β1 and β2 subtypes, R(-)-isoproterenol (+)-bitartrate is the optimal reference compound for establishing concentration-response curves in radioligand binding and functional cAMP accumulation assays [1]. Its use ensures that experimental results are anchored to a well-characterized standard, enabling robust cross-study comparisons and assay validation.

Cardiac Tissue Sympathetic Response

The compound's potent positive chronotropic and inotropic effects in isolated cardiac tissues (e.g., rat atria) make it essential for ex vivo cardiovascular research [1]. The use of the pure R(-) enantiomer ensures that the maximal response is achieved at the lowest possible concentration, minimizing off-target effects that might be observed with higher concentrations of a racemic mixture [2].

GPCR Signaling and Desensitization

As a robust activator of adenylate cyclase, R(-)-isoproterenol (+)-bitartrate is a primary tool for investigating GPCR-mediated cAMP signaling pathways, receptor internalization, and desensitization mechanisms in cell lines (e.g., HEK293, CHO) expressing β-adrenoceptors . Its balanced β1/β2 agonism provides a clear, quantifiable signal for pathway activation and modulation.

Novel β-Adrenoceptor Ligand Reference Standard

In drug discovery programs, R(-)-isoproterenol (+)-bitartrate serves as the gold-standard full agonist for evaluating the efficacy and potency of novel β-adrenoceptor ligands (both agonists and antagonists) in functional assays. Its well-documented EC50 and Emax values provide a critical benchmark for calculating relative intrinsic activities and characterizing new chemical entities [1].

Application
Selection Property
Validation Focus
β-Adrenoceptor calibration studies
Characterized binding affinity and full β1/β2 agonism profile
Concentration-response benchmarking and cross-study reproducibility
Ex vivo cardiac tissue research
Positive chronotropic/inotropic response in isolated atria
Response sensitivity and enantiomer-specific effect
GPCR cAMP signaling and desensitization studies
Robust adenylate cyclase activation
cAMP accumulation kinetics and receptor internalization
Novel β-ligand pharmacological profiling
Reference EC50 and Emax benchmarks from literature
Relative efficacy and potency determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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